molecular formula C20H27N3O4S B2430344 ethyl 2-[2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]acetate CAS No. 877658-26-9

ethyl 2-[2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]acetate

Cat. No.: B2430344
CAS No.: 877658-26-9
M. Wt: 405.51
InChI Key: MRKPJJBMUIRHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)acetate is a complex organic compound that features a unique structure combining an indole ring, a thioether linkage, and an ester functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-4-22(5-2)19(25)13-23-12-17(15-9-7-8-10-16(15)23)28-14-18(24)21-11-20(26)27-6-3/h7-10,12H,4-6,11,13-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKPJJBMUIRHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol and facilitate the nucleophilic substitution reaction.

    Amidation and Esterification: The final steps involve the amidation of the thioether intermediate with an appropriate amine, followed by esterification with ethyl chloroacetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, low temperature.

    Substitution: Amines or alcohols, base (e.g., NaOH), organic solvent (e.g., dichloromethane), room temperature to mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, alternative esters.

Scientific Research Applications

Ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]acetate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thioether and ester functionalities may contribute to the compound’s overall bioactivity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)acetate can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole ring, which are known for their diverse biological activities.

    Thioether-Containing Compounds: Molecules with thioether linkages, which often exhibit unique chemical reactivity and biological properties.

    Ester-Containing Compounds: Esters are common functional groups in organic chemistry, and their reactivity can be compared to that of the target compound.

The uniqueness of ethyl 2-[2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]acetate lies in its combination of these functional groups, which may result in distinct chemical and biological properties.

Biological Activity

Ethyl 2-[2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]acetate is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound's structure features an indole moiety, a sulfanyl group, and an acetamido group, suggesting potential interactions with various biological targets.

The compound's IUPAC name is this compound, with a molecular formula of C₁₈H₂₃N₃O₄S. Its unique structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitutions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases.
  • Receptor Modulation : By binding to certain receptors, it can modulate signaling pathways that influence cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that indole derivatives exhibit anticancer properties. This compound may inhibit cancer cell growth through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis, which is essential for tumor growth.

Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial effects. This compound may demonstrate activity against various pathogens by:

  • Disrupting bacterial cell membranes.
  • Inhibiting bacterial enzyme systems critical for survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests possible applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of related indole compounds on cancer cell lines. The results indicated that compounds with similar structures significantly reduced cell viability in breast and colon cancer cells, suggesting a promising avenue for further research on this compound .

Case Study 2: Antimicrobial Activity

In another investigation, various indole derivatives were tested against Gram-positive and Gram-negative bacteria. This compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Indole-3-acetic acidIndole StructurePlant growth regulatorInvolved in plant hormone signaling
IndomethacinIndomethacin StructureAnti-inflammatoryCommonly used NSAID
2-(1H-indol-3-yl)ethyl N,N-diethylcarbamateCarbamate StructureAnticancer propertiesPotential for further development

Q & A

Q. What are the key synthetic steps and characterization methods for ethyl 2-[2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]acetate?

The synthesis involves multi-step reactions, including:

  • Indole functionalization : Introducing the diethylcarbamoylmethyl group at the 1-position of the indole core.
  • Sulfanyl linkage formation : Coupling the modified indole with a thioacetamide intermediate.
  • Esterification : Finalizing the ethyl ester group. Critical intermediates are characterized using 1H/13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to track functional groups (e.g., carbonyl stretches). Reaction purity is assessed via HPLC with UV detection .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • NMR Spectroscopy : Resolves the indole proton environment (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirms acetamide/ester carbonyl signals (δ 165–175 ppm).
  • High-Resolution MS (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases, antimicrobial targets) to prioritize synthesis.
  • Reaction Path Analysis : Employ tools like the Artificial Force Induced Reaction (AFIR) method to explore feasible reaction pathways for derivative synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like solvent choice (DMSO vs. ethanol) or impurity levels.
  • Orthogonal Assays : Validate antimicrobial activity with both microbroth dilution (MIC) and agar diffusion methods .

Q. How can reaction conditions be systematically optimized for higher yield and purity?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a Box-Behnken design can optimize solvent (DMF vs. THF) and temperature (60–100°C) interactions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products .

Q. What chemical modifications enhance the compound’s bioactivity while maintaining stability?

  • Functional Group Manipulation :
  • Amide Hydrolysis : Convert the ester to a carboxylic acid for improved solubility.
  • Sulfanyl Replacement : Substitute the sulfur atom with selenium to modulate redox activity.
  • Indole Substitutions : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position to enhance electrophilic interactions .

Methodological and Analytical Focus

Q. How should stability studies be designed to evaluate shelf-life under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., ester hydrolysis).
  • Analytical Monitoring : Use LC-MS to quantify degradation products monthly. Store samples in amber vials at -20°C with desiccants for long-term stability .

Q. What in vitro assays are recommended for preliminary anticancer activity screening?

  • Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis Detection : Annexin V/PI staining coupled with flow cytometry.
  • Target-Specific Assays : Measure inhibition of tubulin polymerization or topoisomerase II activity .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

  • Fragment-Based Analysis : Synthesize analogs lacking specific groups (e.g., diethylcarbamoyl) and compare bioactivity.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial electronic features with activity data .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.
  • Solvent Selection : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Process Analytical Technology (PAT) : Implement inline NMR or Raman probes for real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.